N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide
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Overview
Description
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide” is a complex organic compound that features multiple functional groups, including a benzodioxole moiety, a thienopyrimidine core, and a phenylpiperazine unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thienopyrimidine Core: This involves the condensation of thiophene derivatives with urea or guanidine under acidic or basic conditions.
Attachment of the Phenylpiperazine Unit: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.
Final Coupling: The final step involves coupling the intermediate products to form the hexanamide linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the carbonyl groups within the thienopyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenylpiperazine unit.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]pentanamide
- **N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]butanamide
Uniqueness
The uniqueness of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide” lies in its specific structural features, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O6S/c38-28(33-20-23-10-11-26-27(19-23)43-22-42-26)9-5-2-6-13-36-31(40)30-25(12-18-44-30)37(32(36)41)21-29(39)35-16-14-34(15-17-35)24-7-3-1-4-8-24/h1,3-4,7-8,10-12,18-19H,2,5-6,9,13-17,20-22H2,(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBJWXPDKBNDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CCCCCC(=O)NCC5=CC6=C(C=C5)OCO6)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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